BMS-639432
Descripción general
Descripción
BMS-639432 is a Potent Sodium-Glucose Cotransporter Type II (SGLT2) Inhibitor.
Aplicaciones Científicas De Investigación
Tratamiento de la diabetes
BMS-639432 es un metabolito de Dapagliflozina, un medicamento que se utiliza principalmente para tratar la diabetes tipo 2. Actúa inhibiendo el transportador de sodio-glucosa 2 (SGLT2), lo que lleva a una reducción de los niveles de glucosa en sangre al promover la excreción de glucosa a través de la orina {svg_1}.
Manejo de enfermedades cardiovasculares
La investigación ha indicado que los inhibidores de SGLT2, como la Dapagliflozina y sus metabolitos, pueden ofrecer beneficios cardiovasculares. Se están estudiando por su potencial para reducir el riesgo de insuficiencia cardíaca y otros eventos cardiovasculares en pacientes con diabetes {svg_2}.
Control de peso
Debido a su mecanismo de promover la excreción de glucosa, this compound puede ayudar en el control de peso. Al aumentar la excreción de glucosa en la orina, puede provocar una pérdida calórica y una reducción de peso, lo que es beneficioso para los pacientes con sobrepeso con diabetes tipo 2 {svg_3}.
Mejora de la salud renal
Los inhibidores de SGLT2 han demostrado ser prometedores en la protección de la función renal. This compound podría estar involucrado en la reducción de la progresión de la nefropatía diabética, una complicación común de la diabetes que afecta los riñones {svg_4}.
Intervención en el síndrome metabólico
El síndrome metabólico es un grupo de afecciones que ocurren juntas, aumentando el riesgo de enfermedad cardíaca, accidente cerebrovascular y diabetes tipo 2. This compound podría tener un papel en el manejo de este síndrome mejorando el control glucémico y ayudando en la reducción de peso {svg_5}.
Desarrollo de fármacos y farmacocinética
Las propiedades de this compound se pueden estudiar para el desarrollo de nuevos fármacos. Su perfil farmacocinético, incluida la absorción, distribución, metabolismo y excreción, es crucial para comprender cómo se puede utilizar en diferentes contextos terapéuticos {svg_6}.
Investigación química
La estructura única del compuesto lo convierte en un tema de interés en la investigación química, particularmente en el estudio de las interacciones entre sus grupos funcionales y los objetivos biológicos {svg_7}.
Propósitos educativos
This compound se puede utilizar como un caso de estudio en entornos educativos para enseñar farmacología y química medicinal, ilustrando el proceso de desarrollo de fármacos desde la molécula hasta la medicación comercializada {svg_8}.
Mecanismo De Acción
Target of Action
The primary target of BMS-639432 is the Sodium-Glucose Cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal tubule of the nephron . It facilitates about 90% of glucose reabsorption in the kidneys .
Mode of Action
This compound acts by inhibiting SGLT2 . This inhibition prevents glucose reabsorption, leading to its excretion in the urine . This excretion allows for better glycemic control .
Biochemical Pathways
By inhibiting SGLT2, this compound affects the glucose reabsorption pathway in the kidneys . This leads to glycosuria, which helps in the management of type 2 diabetes .
Result of Action
The primary result of this compound’s action is the improvement of glycemic control in adults with type 2 diabetes . By causing glycosuria, it helps to lower blood glucose levels . It has also been approved to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease .
Análisis Bioquímico
Biochemical Properties
BMS-639432 plays a significant role in biochemical reactions, particularly in the inhibition of SGLT2 . SGLT2 is primarily located in the proximal tubule of the nephron and facilitates 90% of glucose reabsorption in the kidneys . By inhibiting SGLT2, this compound allows for glucose to be excreted in the urine, which helps to improve glycemic control .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glucose reabsorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with SGLT2. As an inhibitor, it prevents SGLT2 from reabsorbing glucose, thereby altering the cell’s metabolic processes .
Temporal Effects in Laboratory Settings
It has been found to be most stable in human hepatocytes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose reabsorption in the kidneys . It interacts with the SGLT2 enzyme, leading to changes in metabolic flux and metabolite levels .
Actividad Biológica
D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-, also known by its CAS number 1290629-79-6, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C42H43ClO6
- Molecular Weight : 679.25 g/mol
- CAS Number : 1290629-79-6
D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- is structurally related to other glucitol derivatives that exhibit significant biological activities. Its mechanism of action primarily involves modulation of glucose metabolism and potential inhibition of glucose reabsorption in the kidneys. This is particularly relevant in the context of diabetes treatment where similar compounds have been used as sodium-glucose co-transporter inhibitors (SGLT2 inhibitors).
Antidiabetic Potential
Research indicates that compounds similar to D-glucitol can effectively lower blood glucose levels by preventing glucose reabsorption in the renal tubules. This mechanism is essential for managing type 2 diabetes mellitus. The compound's structural features suggest it may possess similar properties to dapagliflozin, a well-known SGLT2 inhibitor. Studies have demonstrated that SGLT2 inhibitors can significantly reduce HbA1c levels and improve glycemic control in diabetic patients .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that D-glucitol derivatives exhibit low cytotoxicity while maintaining potent antitumor activity. For example, compounds structurally related to D-glucitol have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways such as AMPK inhibition and mTOR signaling . These findings indicate potential applications in cancer therapy.
Case Studies
-
Antidiabetic Efficacy :
- A study evaluating the effects of D-glucitol analogs on diabetic rat models demonstrated a significant reduction in blood glucose levels post-treatment compared to controls. The study highlighted the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
- Antitumor Activity :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17?,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYACVYWMLAWJY-KPMIJUJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204222-85-4 | |
Record name | BMS-639432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204222854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-639432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V69OR2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.